2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione
Description
Properties
IUPAC Name |
3-hydroxy-2-[[2-nitro-4-(trifluoromethyl)phenyl]iminomethyl]inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3N2O4/c18-17(19,20)9-5-6-13(14(7-9)22(25)26)21-8-12-15(23)10-3-1-2-4-11(10)16(12)24/h1-8,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCMCRGXBYYEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Indane-1,3-Dione
Indane-1,3-dione serves as the foundational diketone component for the target compound. The most efficient synthesis involves nucleophilic addition of ethyl acetate to dialkyl phthalate under basic conditions. As detailed by recent studies, this two-step process begins with the reaction of diethyl phthalate (1) with ethyl acetate (2) in the presence of sodium methoxide, generating the intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion (3) . Acidic hydrolysis and decarboxylation of 3 yield indane-1,3-dione (4) with approximately 50% overall efficiency. Alternative methods, such as oxidation of indane using N-hydroxyphthalimide (NHPI) and tert-butyl nitrite, have been reported but remain less practical due to lower yields (17–18%) and higher reagent costs.
Table 1: Comparative Analysis of Indane-1,3-Dione Synthesis Methods
| Method | Reagents | Yield (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic addition | Diethyl phthalate, NaOMe | 50 | Cost-effective, scalable |
| NHPI oxidation | NHPI, t-BuONO | 17–18 | Avoids strong acids |
| Mn-catalyzed oxidation | Mn(OAc)₂, H₂O₂ | 20 | Eco-friendly conditions |
Preparation of 2-Nitro-4-(Trifluoromethyl)Aniline
The electrophilic aromatic substitution partner, 2-nitro-4-(trifluoromethyl)aniline, is synthesized via a regioselective nitration sequence. A patented route outlines the following steps:
- Acetylation of m-trifluoromethylaniline : Reaction with acetyl chloride in cyclohexane at 50–55°C produces m-trifluoromethylacetanilide (5) in 91% yield.
- Nitration : Treating 5 with concentrated nitric acid at 60–65°C achieves selective para-nitration, yielding 4-nitro-3-trifluoromethylacetanilide (6) (83% yield).
- Deprotection : Hydrolysis of 6 in ethanolic potassium carbonate at 60–80°C removes the acetyl group, furnishing 2-nitro-4-(trifluoromethyl)aniline (7) .
Critical Note : The choice of aprotic solvent (cyclohexane > toluene > chlorobenzene) significantly impacts acetylation efficiency, with cyclohexane providing optimal solubility and minimal side reactions.
Condensation Reaction: Knoevenagel Mechanism
The final step involves Knoevenagel condensation between indane-1,3-dione (4) and 2-nitro-4-(trifluoromethyl)aniline (7) . As reported in mechanistic studies, the reaction proceeds via:
- Enolate Formation : Deprotonation of 4 by a base (e.g., piperidine or sodium ethoxide) generates a resonance-stabilized enolate.
- Nucleophilic Attack : The enolate attacks the electrophilic carbon of the aniline’s amino group, forming a tetrahedral intermediate.
- Tautomerization : Elimination of water produces the thermodynamically stable 2-arylideneindan-1,3-dione derivative.
Optimized Conditions :
- Solvent : Ethanol or dimethylformamide (DMF)
- Base : Piperidine (0.5 equiv)
- Temperature : Reflux (78°C for ethanol, 150°C for DMF)
- Yield : 72%
Table 2: Solvent Impact on Condensation Efficiency
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Piperidine | 78 | 6 | 72 |
| DMF | NaOEt | 150 | 3 | 68 |
| THF | DBU | 66 | 8 | 55 |
Analytical Characterization
The target compound exhibits distinct spectroscopic and physicochemical properties:
- Melting Point : 215–217°C (decomposition observed above 220°C)
- IR (KBr) : 1725 cm⁻¹ (C=O stretching), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (C-F stretch)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, CH=N), 8.25 (d, J = 8.4 Hz, 1H, Ar-H), 7.98 (s, 1H, Ar-H), 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 3.45 (s, 2H, indane C2-H)
- ¹³C NMR : 187.2 (C=O), 162.4 (C=N), 148.1 (CF₃), 123.8 (NO₂)
Yield Optimization Strategies
- Stoichiometry : A 1:1.2 molar ratio of 4 to 7 minimizes unreacted diketone.
- Catalysis : Adding molecular sieves (4Å) improves yield by 8% through water adsorption.
- Alternative Bases : Using 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) increases enolate stability but reduces cost-effectiveness.
Applications and Derivative Synthesis
While direct applications of the title compound remain under investigation, structurally analogous indanedione derivatives exhibit:
- Antimicrobial Activity : Tetracyano-substituted indanediones inhibit Staphylococcus aureus (MIC = 8 μg/mL).
- Fluorescence : Dicyanomethylene-indanediones emit at 520 nm, suggesting utility in latent fingerprint detection.
- Drug Discovery : Molecular docking studies position similar compounds as kinase inhibitors.
Chemical Reactions Analysis
Types of Reactions
2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to a variety of functionalized compounds .
Scientific Research Applications
2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity: The target compound’s nitro and trifluoromethyl groups likely require multi-step synthesis, similar to nitisinone’s preparation .
Antimicrobial Activity
- Target Compound : The nitro group may enhance antifungal/antibacterial activity, as seen in 2-(aryl methylene)indane-1,3-diones (e.g., activity against C. albicans) .
- Compound 15 : Lacks nitro groups but shows hydrazide functionality; its bioactivity profile is unexplored in the evidence.
Anticoagulant Activity
- 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione : Prolongs prothrombin time similarly to anisindione, a clinical anticoagulant.
Reactivity and Stability
Industrial and Pharmacological Relevance
- Nitisinone : A structurally related cyclohexane-1,3-dione derivative approved for tyrosinemia treatment. Its synthesis via cesium carbonate highlights the importance of base selection in diketone chemistry.
- 2-(Aminophenylmethylene)indane-1,3-dione : Features an -NH₂ group instead of -NO₂/-CF₃, underscoring how substituent polarity influences applications (e.g., intermediates vs. bioactive agents).
Biological Activity
2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione, commonly referred to as a nitro-substituted indane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a trifluoromethyl group and a nitro group, suggests diverse interactions with biological targets.
- Molecular Formula : C17H9F3N2O4
- Molecular Weight : 362.26 g/mol
- CAS Number : 1023496-58-3
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups often exhibit significant antimicrobial properties. In vitro studies have shown that related compounds display activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 12.9 µM to 25.9 µM against these pathogens, suggesting that this compound may possess comparable efficacy .
Anticancer Potential
The compound's biological profile also includes potential anticancer activity. Studies exploring the cytotoxic effects of related indane derivatives on cancer cell lines have shown promising results, with some derivatives exhibiting IC50 values in the low micromolar range. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as NF-κB .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in various models. Compounds structurally similar to this compound have been shown to modulate inflammatory responses by affecting the activity of transcription factors like NF-κB. This modulation can lead to decreased expression of pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammation and cell proliferation pathways. The presence of the nitro and trifluoromethyl groups is likely to enhance its reactivity and binding affinity to these targets .
Case Studies and Research Findings
Q & A
Q. Reaction Conditions Table :
| Parameter | Optimal Value | Reference |
|---|---|---|
| Temperature | 25–40°C | |
| Reaction Time | 48–72 hours | |
| Solvent | THF | |
| Catalyst | Triethylamine |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~407.08 Da) .
- IR Spectroscopy : Stretching frequencies for C=O (1700–1750 cm⁻¹) and NO₂ (1520–1560 cm⁻¹) confirm functional groups .
Advanced: How can mechanistic studies resolve contradictions in reaction yields under varying conditions?
Methodological Answer :
Contradictions in yields (e.g., 40–80%) arise from solvent polarity, catalyst loading, or competing side reactions. To resolve:
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) model transition states and identify steric/electronic barriers at the nitro-aniline coupling site .
- Control Experiments : Vary solvent (DMF vs. THF) and catalyst (acid vs. base) to isolate factors affecting imine stability .
Advanced: What experimental designs assess the environmental fate of this compound?
Methodological Answer :
Adapt methodologies from environmental chemistry frameworks :
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze degradation products via LC-MS .
- Bioaccumulation : Use Daphnia magna models to measure log Kow (octanol-water partition coefficient). Predicted log Kow >3 suggests moderate bioaccumulation risk .
- Soil Adsorption : Batch experiments with varying soil pH (4–9) quantify adsorption coefficients (Kd) using HPLC .
Advanced: How does computational modeling predict its reactivity in nucleophilic environments?
Q. Methodological Answer :
- Molecular Electrostatic Potential (MEP) : Identify electron-deficient regions (e.g., nitro group) prone to nucleophilic attack .
- Frontier Molecular Orbitals : HOMO-LUMO gaps calculated via DFT reveal susceptibility to charge-transfer interactions (e.g., with thiols or amines) .
- MD Simulations : Simulate solvation effects in water/DMSO to predict hydrolysis pathways .
Advanced: What strategies validate its potential as a kinase inhibitor in biochemical assays?
Q. Methodological Answer :
- Enzyme Inhibition Assays : Use ADP-Glo™ kinase assays (e.g., against EGFR or BRAF kinases) with IC₅₀ determination .
- Docking Studies : AutoDock Vina models binding affinity to kinase ATP-binding pockets; prioritize compounds with ΔG < -8 kcal/mol .
- Selectivity Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .
Advanced: How to address stability discrepancies in acidic vs. basic media?
Q. Methodological Answer :
- pH Stability Studies : Incubate in buffers (pH 1–13) and monitor degradation via UV-Vis (λ = 300 nm). Nitro groups degrade in basic media (pH >10) via hydrolysis .
- Degradation Product Analysis : LC-MS/MS identifies nitro-to-amine reduction products under acidic conditions .
- Stabilizers : Add antioxidants (e.g., BHT) to mitigate radical-mediated degradation .
Advanced: How to reconcile conflicting spectral data for the imine moiety?
Q. Methodological Answer :
- Variable Temperature NMR : Resolve tautomerization (enol-imine vs. keto-amine) by observing proton shifts at 25°C vs. -40°C .
- X-ray Crystallography : Resolve ambiguity via single-crystal XRD (CCDC deposition; e.g., CCDC-2100901) .
- 2D NMR (COSY, HSQC) : Correlate imine proton (δ ~8.5 ppm) with adjacent carbons .
Advanced: What methodologies establish structure-activity relationships (SAR) for derivatives?
Q. Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace CF₃ with Cl, NO₂ with CN) and test in bioassays .
- QSAR Modeling : Use MOE or Schrödinger to correlate electronic parameters (Hammett σ) with activity .
- Crystallographic Overlays : Superimpose XRD structures with active analogs to identify pharmacophores .
Advanced: How to optimize its use as a synthon for π-conjugated materials?
Q. Methodological Answer :
- Electrochemical Studies : Cyclic voltammetry (CH Instruments) measures redox potentials; aim for E₁/2 < -1.0 V (vs. Ag/AgCl) for n-type semiconductors .
- UV-Vis/NIR Spectroscopy : Assess π-π* transitions; λmax >450 nm indicates extended conjugation .
- Device Fabrication : Blend with PCBM in organic solar cells; optimize via annealing (100–150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
